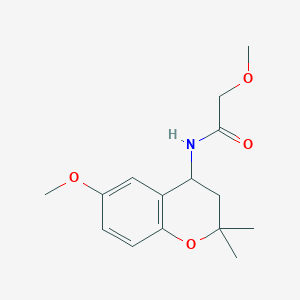![molecular formula C19H23ClN4O3 B5316847 N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5316847.png)
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide” is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide” typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route might involve:
Preparation of the Intermediate: Starting with 4-chloro-2,5-dimethoxybenzene, it undergoes nitration, reduction, and subsequent reactions to form the intermediate.
Formation of the Final Compound: The intermediate is then reacted with 2-pyridinyl-1-piperazine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Halogen substitution reactions might occur at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it could be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, it might be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways.
Industry
Industrially, it could be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action would depend on the specific biological target. For instance, if it interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-acetamide: Lacks the piperazine and pyridine moieties.
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]ethanamide: Similar structure but with an ethanamide group.
Uniqueness
The presence of both the piperazine and pyridine moieties in “N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide” might confer unique pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-26-16-12-15(17(27-2)11-14(16)20)22-19(25)13-23-7-9-24(10-8-23)18-5-3-4-6-21-18/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHVFNSWGKQKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)C3=CC=CC=N3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5316778.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
![4-(aminosulfonyl)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]butanamide](/img/structure/B5316793.png)
![2-(4-fluorophenoxy)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5316795.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316802.png)
![2-methyl-N-{4-[(propan-2-yl)sulfamoyl]phenyl}cyclopropane-1-carboxamide](/img/structure/B5316805.png)
![N-{3-[(2-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B5316806.png)

![(3aR*,5R*,6S*,7aS*)-2-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5316817.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5316819.png)
![4-[4-(allyloxy)phenyl]-3-buten-2-one oxime](/img/structure/B5316828.png)

![1-(1H-benzimidazol-5-ylcarbonyl)-3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B5316842.png)
